molecular formula C29H28Cl2FNO2 B11456375 10-(2-chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(2-chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11456375
M. Wt: 512.4 g/mol
InChI Key: UPJUSVXAJCYWTM-UHFFFAOYSA-N
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Description

10-(2-Chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization and subsequent reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(2-Chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

10-(2-Chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-(2-chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoroacetophenone
  • 4-Chlorobenzaldehyde
  • Tetramethylcyclohexane derivatives

Uniqueness

What sets 10-(2-chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart from similar compounds is its unique combination of halogen substituents and the acridine core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H28Cl2FNO2

Molecular Weight

512.4 g/mol

IUPAC Name

10-(2-chloro-4-fluorophenyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H28Cl2FNO2/c1-28(2)12-21-26(23(34)14-28)25(16-5-7-17(30)8-6-16)27-22(13-29(3,4)15-24(27)35)33(21)20-10-9-18(32)11-19(20)31/h5-11,25H,12-15H2,1-4H3

InChI Key

UPJUSVXAJCYWTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=C(C=C(C=C4)F)Cl)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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